molecular formula C12H21NO4S B578103 Ethyl N-Boc-2-thiomorpholinecarboxylate CAS No. 1346597-50-9

Ethyl N-Boc-2-thiomorpholinecarboxylate

Cat. No.: B578103
CAS No.: 1346597-50-9
M. Wt: 275.363
InChI Key: AULIHHKCGONFAV-UHFFFAOYSA-N
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Description

Ethyl N-Boc-2-thiomorpholinecarboxylate is a chemical compound with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol . It is known for its use in various chemical synthesis processes and research applications. The compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Ethyl N-Boc-2-thiomorpholinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is usually purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-2-thiomorpholinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, free amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-Boc-2-thiomorpholinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-Boc-2-thiomorpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-Boc-2-thiomorpholinecarboxylate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The sulfur atom in the ring can participate in specific interactions and reactions that are not possible with oxygen or nitrogen-containing rings .

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHHKCGONFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-50-9
Record name Ethyl N-Boc-2-thiomorpholinecarboxylate
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